N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a butoxyphenyl group, a carbamoyl group, and a difluorobenzamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide typically involves the reaction of 4-butoxyaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl and difluorobenzamide groups.
Oxidation and reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 4-butoxyaniline and 2,6-difluorobenzoic acid .
Scientific Research Applications
N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide include:
- N-(4-Butoxyphenyl)acetamide
- N-(4-Butoxyphenyl)carbamate
- N-(4-Butoxyphenyl)urea
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluorobenzamide moiety, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities .
Properties
CAS No. |
64704-18-3 |
---|---|
Molecular Formula |
C18H18F2N2O3 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
N-[(4-butoxyphenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C18H18F2N2O3/c1-2-3-11-25-13-9-7-12(8-10-13)21-18(24)22-17(23)16-14(19)5-4-6-15(16)20/h4-10H,2-3,11H2,1H3,(H2,21,22,23,24) |
InChI Key |
BPTXUZKBNBYEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.